molecular formula C6H14Cl2F2N2 B14015361 4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride

4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride

Cat. No.: B14015361
M. Wt: 223.09 g/mol
InChI Key: OAXCHCPWHCASJZ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride is a chemically unique piperidine derivative of high value in synthetic and medicinal chemistry research. The compound features a diamino-substituted ring structure stabilized by two strong electron-withdrawing fluorine atoms at the 4-position and a methyl group on the nitrogen atom, which influences its stereoelectronic properties and reactivity. Its primary research application is as a critical synthetic intermediate or a key structural motif in the design and development of novel bioactive molecules. Piperidine scaffolds bearing difluoro substitutions are frequently investigated for their potential to modulate the pharmacokinetic properties of lead compounds, including their metabolic stability and membrane permeability . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its handling in various experimental conditions. This building block is particularly useful in constructing more complex structures for pharmaceutical research, targeting a range of therapeutic areas . As a reagent, it enables structure-activity relationship (SAR) studies by providing a rigid, yet functionally diverse template for further chemical elaboration. 4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride is offered For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C6H14Cl2F2N2

Molecular Weight

223.09 g/mol

IUPAC Name

4,4-difluoro-1-methylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-6(7,8)5(9)4-10;;/h5H,2-4,9H2,1H3;2*1H

InChI Key

OAXCHCPWHCASJZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)N)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Though specific stepwise procedures for this exact compound are limited in open literature, analogous fluorinated piperidine syntheses provide a basis for the following general approach:

Step Reaction Description Reagents/Conditions Notes
1 Construction of piperidine ring scaffold Cyclization of appropriate amino-alcohol or amino-ketone precursors May involve intramolecular nucleophilic substitution or reductive amination
2 Introduction of methyl group at N-1 position Methylation using methyl iodide or methyl triflate Requires base (e.g., K2CO3) and aprotic solvent (e.g., DMF)
3 Selective fluorination at C-4 position Electrophilic fluorination using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) Fluorination must be regioselective to achieve 4,4-difluoro substitution
4 Introduction of amine group at C-3 position Nucleophilic substitution or reductive amination Protecting groups may be used to avoid side reactions
5 Formation of dihydrochloride salt Treatment with hydrochloric acid in suitable solvent Enhances solubility and stability

Example Synthetic Scheme (Hypothetical)

Starting material: 1-methylpiperidin-3-one
Step 1: Fluorination at 4-position → 4,4-difluoro-1-methylpiperidin-3-one
Step 2: Reductive amination at 3-position → 4,4-difluoro-1-methyl-piperidin-3-amine
Step 3: Salt formation → 4,4-difluoro-1-methyl-piperidin-3-amine; dihydrochloride

Industrial Production Considerations

  • Reaction Conditions: Temperature control (often 0–50°C) and solvent choice (polar aprotic solvents like acetonitrile, DMF) are critical for regioselective fluorination and amine introduction.

  • Purification: Crystallization from solvents such as ethanol or isopropanol to isolate the dihydrochloride salt with high purity.

  • Scale-Up: Continuous flow reactors can be employed to improve safety and reproducibility, especially for fluorination steps involving hazardous reagents.

Comparative Analysis with Related Compounds

Compound Fluorination Position Methylation Position Amine Position Molecular Weight (g/mol) Notes
4,4-Difluoro-1-methyl-piperidin-3-amine; dihydrochloride C-4 (two fluorines) N-1 C-3 223.09 Target compound, orexin receptor antagonist
3,3-Difluoro-1-methyl-piperidin-4-amine; dihydrochloride C-3 (two fluorines) N-1 C-4 223.09 Similar fluorinated piperidine derivative
(3S,4R)-3-Fluoro-1-methyl-piperidin-4-amine; dihydrochloride C-3 (single fluorine) N-1 C-4 205.10 Single fluorine, stereospecific

Research Findings and Optimization

  • Yield and Purity: Optimized fluorination conditions (e.g., reagent equivalents, temperature) significantly affect yield and regioselectivity. Use of mild fluorinating agents reduces side reactions.

  • Stereochemistry: Although 4,4-difluoro substitution reduces stereochemical complexity compared to mono-fluorinated analogs, controlling stereochemistry during amine introduction is essential for biological activity.

  • Salt Formation: Dihydrochloride salt formation improves compound stability and aqueous solubility, facilitating biological assays.

  • Analytical Verification: Structural confirmation via ^1H NMR, ^19F NMR, mass spectrometry, and elemental analysis is standard. Purity is assessed by HPLC.

Summary Table of Preparation Method Features

Feature Description Impact on Synthesis
Starting Materials Commercially available piperidine derivatives Cost-effective and accessible
Fluorination Reagents Selectfluor, DAST, or equivalents Control regioselectivity and yield
Methylation Agents Methyl iodide or methyl triflate Introduces N-1 methyl group
Amine Introduction Reductive amination or nucleophilic substitution Requires protection/deprotection strategies
Salt Formation HCl in ethanol or similar solvents Enhances solubility and stability
Purification Techniques Crystallization, chromatography Ensures >98% purity for research use
Reaction Environment Batch or continuous flow reactors Scalability and safety in industrial settings

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Fluorine atoms in piperidine derivatives often participate in nucleophilic substitution due to their electronegativity. For example:

  • 3,3-Difluoro-1-methyl-piperidin-4-amine dihydrochloride undergoes substitution with nucleophiles like sodium azide or thiols under basic conditions.

  • 5,5-Difluoro-1-methyl-piperidin-3-amine; dihydrochloride reacts with methyl iodide in methylation reactions.

Expected reaction for 4,4-difluoro-1-methyl-piperidin-3-amine; dihydrochloride :

R F+NuR Nu+F\text{R F}+\text{Nu}^-\rightarrow \text{R Nu}+\text{F}^-

Conditions: Polar aprotic solvents (e.g., DMF), room temperature.

Amine Functional Group Reactivity

The primary amine at position 3 enables classic amine reactions:

Acylation

  • 3,3-Difluoro-1-methyl-piperidin-4-amine dihydrochloride reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • General procedure : Use HATU or EDCI coupling agents in DMF or dichloromethane .

Example :

R NH2+R COClR NHCO R +HCl\text{R NH}_2+\text{R COCl}\rightarrow \text{R NHCO R }+\text{HCl}

Alkylation

  • Alkylation of the amine group in 5,5-difluoro-1-methyl-piperidin-3-amine; dihydrochloride with alkyl halides (e.g., methyl iodide) occurs in THF or ethanol.

Oxidation

Fluorinated piperidines are oxidized to ketones or carboxylic acids. For instance:

  • 3,3-Difluoro-1-methyl-piperidin-4-amine dihydrochloride is oxidized using KMnO₄ in acidic media.

Conditions : Acidic aqueous solution, 60–80°C.

Reduction

  • The amine group in 3,3-difluoro derivatives is reduced to secondary amines using NaBH₄ or LiAlH₄.

Salt Formation and Stability

As a dihydrochloride salt, the compound exhibits enhanced solubility in polar solvents (e.g., water, methanol). Stability studies on similar derivatives show:

  • pH-dependent stability : Degrades in strongly basic conditions (pH > 10).

  • Thermal stability : Stable up to 150°C.

Key Research Findings

  • Stereochemical Influence : Fluorine substituents at adjacent positions (e.g., 4,4-difluoro) may increase ring rigidity, affecting reaction kinetics.

  • Solubility Enhancement : The dihydrochloride salt form improves aqueous solubility by >50% compared to free bases.

  • Biological Activity : Fluorinated piperidines show enhanced blood-brain barrier penetration in neurological drug candidates.

Scientific Research Applications

4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to natural ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of 4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride with similar piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Positions Biological Activity Key Research Findings
4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride C₆H₁₄Cl₂F₂N₂ 223.09 1-CH₃, 3-NH₂, 4,4-F₂ BRD4 inhibition (as part of larger molecule) Core structure in compound 15h, showing IC₅₀ = 0.42 μM against BRD4-BD1
3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride C₆H₁₄Cl₂F₂N₂ 223.09 1-CH₃, 4-NH₂, 3,3-F₂ Not reported Used in pharmaceutical intermediates
(3R,4S)-4-fluoropiperidin-3-amine;dihydrochloride C₅H₁₃Cl₂FN₂ 191.08 3-NH₂, 4-F Not reported Chiral intermediate for stereospecific synthesis
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride C₁₂H₁₅Cl₂F₃N₂ 323.16 4-NH₂, N-substituted aromatic group Potential CNS agent Bulky aromatic group may enhance blood-brain barrier penetration
Key Observations:
  • Fluorine Positioning : The 4,4-difluoro configuration in the target compound introduces electronic and steric effects distinct from 3,3-difluoro analogs. This likely enhances rigidity and influences binding pocket interactions in BRD4 inhibitors .
  • Amine Position: The 3-amine group in the target compound vs.
  • Salt Form : All compounds are dihydrochlorides, improving solubility for in vitro and in vivo studies.

Biological Activity

4,4-Difluoro-1-methyl-piperidin-3-amine; dihydrochloride is a synthetic compound with potential therapeutic applications. Its unique piperidine structure, enhanced by the presence of fluorine atoms, suggests a significant biological activity that warrants detailed exploration. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Pharmacological Properties

Research indicates that 4,4-Difluoro-1-methyl-piperidin-3-amine; dihydrochloride exhibits notable interactions with various biological targets. Its piperidine framework is prevalent in many psychoactive compounds, suggesting potential applications in modulating neurotransmitter systems. Preliminary studies have shown its ability to influence receptor activities and signaling pathways critical for therapeutic effects.

Table 1: Key Biological Activities

Activity TypeDescription
Receptor ModulationInfluences neurotransmitter receptor activity
Antiproliferative EffectsInhibits cancer cell proliferation
Neurotransmitter InteractionPotential modulation of dopamine and serotonin systems

In Vitro Studies

In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, it has shown cytotoxic effects against human breast adenocarcinoma (MCF-7) with an IC50 value indicating effective growth inhibition.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Induction of apoptosis via caspase activation
U-93710.38Growth inhibition through cell cycle arrest

Case Study 1: Anticancer Activity

A study investigating the effects of 4,4-Difluoro-1-methyl-piperidin-3-amine; dihydrochloride on MCF-7 cells revealed that the compound significantly increased p53 expression levels, leading to enhanced apoptotic cell death. Flow cytometry analysis indicated that treatment with the compound resulted in a dose-dependent increase in caspase-3 activity, confirming its role as an effective anticancer agent.

Case Study 2: Neuropharmacological Effects

Another study focused on the modulation of trace amine-associated receptor 1 (TAAR1) by similar piperidine derivatives indicated that compounds with structural similarities to 4,4-Difluoro-1-methyl-piperidin-3-amine; dihydrochloride could activate TAAR1 effectively. This suggests potential implications for treating neuropsychiatric disorders by influencing dopaminergic signaling pathways.

Q & A

Q. What are the standard synthetic routes for preparing 4,4-difluoro-1-methyl-piperidin-3-amine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, piperidine derivatives are often synthesized using a two-step process:

Fluorination : Introducing fluorine groups via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

Amine functionalization : Methylation at the 1-position using methyl iodide in the presence of a base (e.g., K₂CO₃).
The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol). Optimization includes monitoring reaction progress via TLC or HPLC and adjusting temperature/pH to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy : ¹⁹F NMR confirms fluorination efficiency, while ¹H/¹³C NMR verifies methyl and amine group positions.
  • Mass spectrometry (HRMS) : Validates molecular weight and salt stoichiometry.
  • HPLC : Quantifies purity (>98% is typical for research-grade material).
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., using SHELXL for refinement) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Stability studies involve:

pH titration : Testing solubility and degradation in buffers (pH 2–10) at 25°C and 4°C.

Accelerated stability testing : Heating solutions to 40–60°C and monitoring decomposition via UV-Vis or LC-MS.
The dihydrochloride form is generally stable under acidic conditions but may hydrolyze in basic media, releasing free amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic stereochemical effects in piperidine derivatives?

Dynamic NMR (DNMR) or variable-temperature (VT-NMR) experiments are used to detect conformational exchange. For example:

  • VT-NMR : Cooling samples to −40°C slows ring inversion, splitting peaks into distinct signals for axial/equatorial fluorine groups.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict energy barriers for ring flipping, corroborating experimental data .

Q. What strategies are effective for improving yield in multi-step syntheses involving fluorinated piperidines?

Yield optimization often employs:

  • Design of Experiments (DOE) : Screening variables (e.g., solvent polarity, catalyst loading) via fractional factorial designs.
  • Flow chemistry : Continuous processing minimizes intermediate degradation.
  • In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .

Q. How can researchers differentiate between salt dissociation and thermal degradation in thermal analysis (TGA/DSC) studies?

  • TGA-MS coupling : Correlate mass loss events with evolved gases (e.g., HCl release at ~150°C indicates salt dissociation).
  • DSC : Endothermic peaks below 200°C suggest melting, while exothermic peaks above 250°C imply decomposition.
  • Control experiments : Compare free base and salt forms under identical conditions .

Q. What mechanistic insights guide the design of analogs with enhanced bioactivity?

  • Structure-activity relationship (SAR) : Modifying the 3-amine group to a sulfonamide or acyl moiety alters receptor binding.
  • Fluorine scan : Systematic substitution of hydrogen with fluorine at the 4,4-positions to tune lipophilicity and metabolic stability.
  • Molecular docking : Predict interactions with target proteins (e.g., kinases) using AutoDock Vina .

Methodological Notes

  • Safety : Always use fume hoods and PPE when handling HCl gas during salt formation .
  • Data validation : Cross-reference crystallographic data with CCDC databases to avoid overfitting in SHELXL refinements .
  • Contradictions : Discrepancies in melting points may arise from polymorphic forms; use powder XRD to confirm crystal phase .

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